4-Thiomorpholinobut-2-YN-1-OL
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Overview
Description
4-Thiomorpholinobut-2-YN-1-OL is an organic compound with the molecular formula C8H13NOS and a molecular weight of 171.26 g/mol . This compound features a thiomorpholine ring attached to a butynol group, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 4-Thiomorpholinobut-2-YN-1-OL can be achieved through various synthetic routes. One common method involves the reaction of thiomorpholine with but-2-yn-1-ol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
4-Thiomorpholinobut-2-YN-1-OL undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or alcohols .
Scientific Research Applications
4-Thiomorpholinobut-2-YN-1-OL has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets . In medicine, it is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties . Additionally, in the industry, it is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Thiomorpholinobut-2-YN-1-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s unique structure allows it to interact with various biological molecules, leading to diverse effects depending on the target and pathway involved .
Comparison with Similar Compounds
4-Thiomorpholinobut-2-YN-1-OL can be compared with other similar compounds, such as 4-Morpholinobut-2-YN-1-OL and 2-Methylbut-3-yn-2-ol. While these compounds share some structural similarities, this compound is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13NOS |
---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
4-thiomorpholin-4-ylbut-2-yn-1-ol |
InChI |
InChI=1S/C8H13NOS/c10-6-2-1-3-9-4-7-11-8-5-9/h10H,3-8H2 |
InChI Key |
WBIMYHUBMNXMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CC#CCO |
Origin of Product |
United States |
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